molecular formula C5HCl2LiN2O2 B6275052 lithium(1+) 5,6-dichloropyridazine-3-carboxylate CAS No. 2763780-73-8

lithium(1+) 5,6-dichloropyridazine-3-carboxylate

Cat. No. B6275052
CAS RN: 2763780-73-8
M. Wt: 198.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) 5,6-dichloropyridazine-3-carboxylate (LPC) is a novel compound that has been gaining attention in recent years due to its potential applications in scientific research. LPC is a unique and versatile compound that can be used in a variety of ways, and has been studied for its potential use in drug development, biochemistry, and physiology.

Scientific Research Applications

Lithium(1+) 5,6-dichloropyridazine-3-carboxylate has been studied for its potential use in a variety of scientific research applications. It has been studied as a potential drug development agent, as it has been shown to be able to bind to and activate certain receptors in the body. It has also been studied for its potential use in biochemistry and physiology, as it has been shown to have an inhibitory effect on certain enzymes and can be used as an inhibitor of certain metabolic pathways. Finally, it has been studied for its potential use as a diagnostic tool, as it has been shown to be able to detect certain biomarkers in the body.

Mechanism of Action

The mechanism of action of lithium(1+) 5,6-dichloropyridazine-3-carboxylate is not fully understood, but it is believed to involve the binding of the compound to certain receptors in the body. It is believed that the binding of the compound to these receptors activates certain pathways in the body, leading to the desired effect.
Biochemical and Physiological Effects
lithium(1+) 5,6-dichloropyridazine-3-carboxylate has been studied for its potential use in a variety of biochemical and physiological applications. It has been shown to have an inhibitory effect on certain enzymes, and can be used as an inhibitor of certain metabolic pathways. It has also been studied for its potential use as a diagnostic tool, as it has been shown to be able to detect certain biomarkers in the body.

Advantages and Limitations for Lab Experiments

Lithium(1+) 5,6-dichloropyridazine-3-carboxylate has several advantages for use in laboratory experiments. It is a highly stable compound, and is relatively non-toxic. It is also relatively easy to synthesize, and can be used in a variety of applications. However, there are some limitations to its use in laboratory experiments. The compound is relatively expensive, and the synthesis process is time-consuming. Additionally, the compound is not widely available, so it can be difficult to obtain.

Future Directions

There are a number of potential future directions for research on lithium(1+) 5,6-dichloropyridazine-3-carboxylate. One potential direction is to further study its potential use as a drug development agent, as it has been shown to be able to bind to and activate certain receptors in the body. Additionally, further research could be done to explore its potential use as a diagnostic tool, as it has been shown to be able to detect certain biomarkers in the body. Finally, further research could be done to explore the potential of using lithium(1+) 5,6-dichloropyridazine-3-carboxylate as an inhibitor of certain metabolic pathways.

Synthesis Methods

Lithium(1+) 5,6-dichloropyridazine-3-carboxylate can be synthesized by a process known as “click chemistry”, which is a type of reaction that uses a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to join two molecules together. The reaction is carried out in an aqueous solution, and involves the reaction of a copper-complexed azide with a terminal alkyne to form a triazole product. The reaction is fast and efficient, and yields a high yield of lithium(1+) 5,6-dichloropyridazine-3-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 5,6-dichloropyridazine-3-carboxylate involves the reaction of 5,6-dichloropyridazine-3-carboxylic acid with lithium hydroxide in the presence of a suitable solvent.", "Starting Materials": [ "5,6-dichloropyridazine-3-carboxylic acid", "Lithium hydroxide", "Suitable solvent" ], "Reaction": [ "Dissolve 5,6-dichloropyridazine-3-carboxylic acid in a suitable solvent.", "Add lithium hydroxide to the solution and stir the mixture at room temperature for several hours.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with a suitable solvent and dry it under vacuum.", "The resulting product is lithium(1+) 5,6-dichloropyridazine-3-carboxylate." ] }

CAS RN

2763780-73-8

Molecular Formula

C5HCl2LiN2O2

Molecular Weight

198.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.